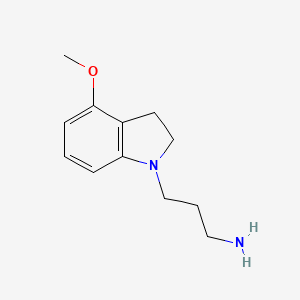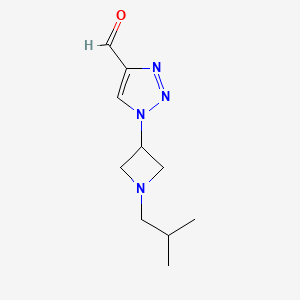
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains both azetidine and triazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
The synthesis of 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through a multi-step process. One common method involves the formation of the azetidine ring followed by the introduction of the triazole moiety. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of these rings. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
化学反応の分析
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using common reagents like halogens or nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
科学的研究の応用
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
作用機序
The mechanism of action of 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-methanol
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-amine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of azetidine and triazole rings with an aldehyde functional group, which can impart distinct reactivity and biological activity.
特性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
1-[1-(2-methylpropyl)azetidin-3-yl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H16N4O/c1-8(2)3-13-5-10(6-13)14-4-9(7-15)11-12-14/h4,7-8,10H,3,5-6H2,1-2H3 |
InChIキー |
JOXJYNBJLZCGOJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CC(C1)N2C=C(N=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



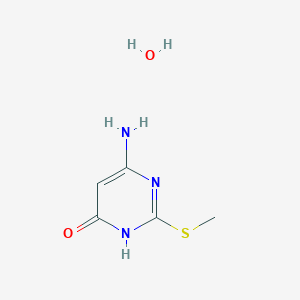
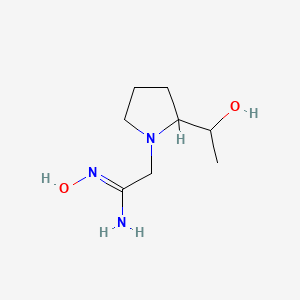
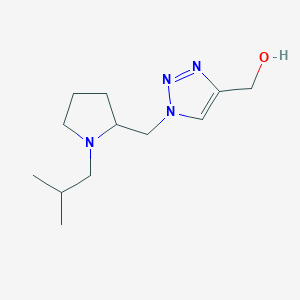
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
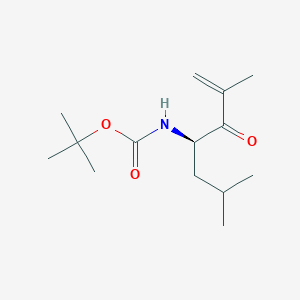
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
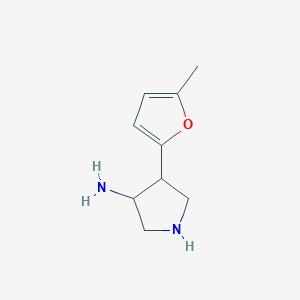
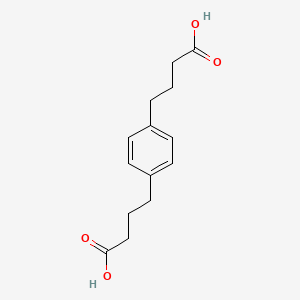
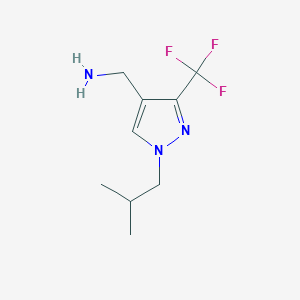
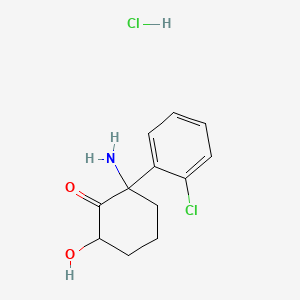
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
